molecular formula C10H12ClNO3S B2442053 Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 448199-06-2

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2442053
CAS RN: 448199-06-2
M. Wt: 261.72
InChI Key: NOTNYHFFCYKXLU-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C10H12ClNO3S . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” are not detailed in the available literature, compounds with similar structures often undergo nucleophilic addition / elimination reactions .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving similar thiophene derivatives

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate have not been extensively studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate interacts with its targets and performs its function

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-5-6(2)16-9(12-7(13)4-11)8(5)10(14)15-3/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNYHFFCYKXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

CAS RN

448199-06-2
Record name methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
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